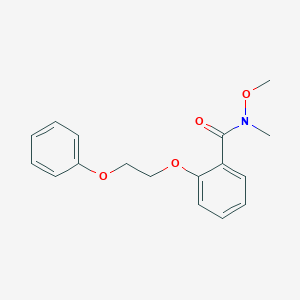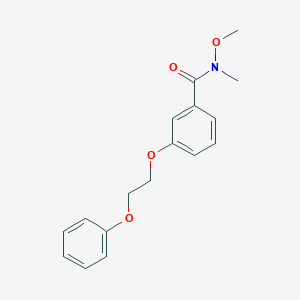
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of benzimidazole and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. The compound has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been studied for its potential as a neuroprotective agent.
実験室実験の利点と制限
The advantages of using 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its relatively simple synthesis method. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the potential for toxicity at high doses.
将来の方向性
There are several future directions for the study of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol. These include further elucidation of its mechanism of action, determination of its safety and efficacy in human clinical trials, and exploration of its potential as a radioprotective agent. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in other diseases such as cardiovascular disease and inflammatory disorders.
In conclusion, 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to modulate various signaling pathways. However, further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
合成法
The synthesis of 1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol involves the reaction of 2-mercaptobenzimidazole with 2-chloro-1-(propan-2-ol) in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The final product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a radioprotective agent.
特性
製品名 |
1-(2-sulfanylbenzimidazol-1-yl)propan-2-ol |
|---|---|
分子式 |
C10H12N2OS |
分子量 |
208.28 g/mol |
IUPAC名 |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
InChIキー |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
異性体SMILES |
CC(CN1C2=CC=CC=C2N=C1S)O |
SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
正規SMILES |
CC(CN1C2=CC=CC=C2N=C1S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)


![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)



